
4-(2-Methylcyclohex-1-en-1-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- is an organic compound with the molecular formula C10H17NO It is a derivative of morpholine, featuring a cyclohexene ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- typically involves the reaction of morpholine with 2-methyl-1-cyclohexen-1-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, with stringent quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions result in derivatives with different functional groups.
科学的研究の応用
Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism of action of Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
Morpholine, 4-(1-cyclohexen-1-yl)-: A similar compound with a cyclohexene ring but without the methyl substitution.
1-Morpholinocyclohexene: Another derivative of morpholine with a cyclohexene ring.
Uniqueness
Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- is unique due to the presence of the methyl group on the cyclohexene ring, which can influence its chemical reactivity and interactions. This structural difference can lead to distinct properties and applications compared to its similar counterparts.
特性
CAS番号 |
6127-98-6 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC名 |
4-(2-methylcyclohexen-1-yl)morpholine |
InChI |
InChI=1S/C11H19NO/c1-10-4-2-3-5-11(10)12-6-8-13-9-7-12/h2-9H2,1H3 |
InChIキー |
RLJHBKJMCSBWAU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCCC1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



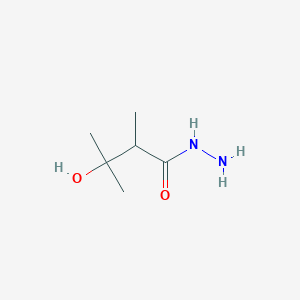
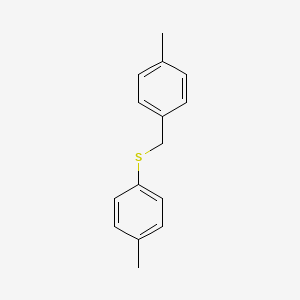
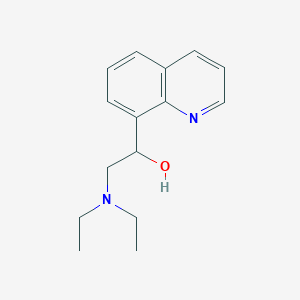


![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
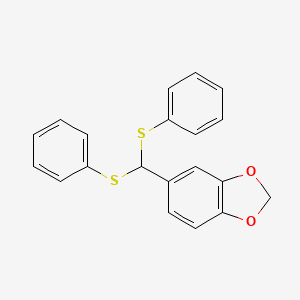
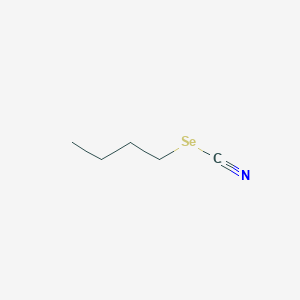
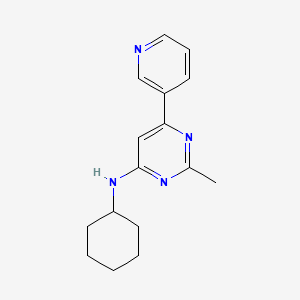
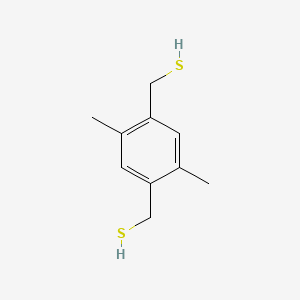
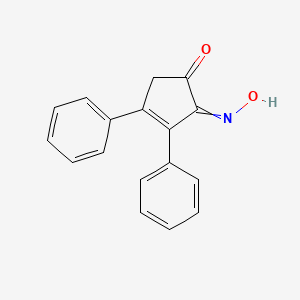

![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)
